molecular formula C7H10BNO3 B15071371 (3-Amino-5-methoxyphenyl)boronic acid

(3-Amino-5-methoxyphenyl)boronic acid

Cat. No.: B15071371
M. Wt: 166.97 g/mol
InChI Key: YLKLBAIDJPLHTH-UHFFFAOYSA-N
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Description

(3-Amino-5-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an amino group at the 3-position and a methoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-methoxyphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-amino-5-methoxyphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Hydroxyl derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

(3-Amino-5-methoxyphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form complex biaryl structures.

    Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-Amino-5-methoxyphenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The amino and methoxy substituents on the phenyl ring can influence the reactivity and selectivity of the coupling reaction.

Comparison with Similar Compounds

  • (3-Methoxyphenyl)boronic acid
  • (4-Methoxyphenyl)boronic acid
  • (3-Aminophenyl)boronic acid

Comparison: (3-Amino-5-methoxyphenyl)boronic acid is unique due to the presence of both amino and methoxy groups on the phenyl ring. This combination of substituents can enhance its reactivity and selectivity in certain reactions compared to similar compounds with only one substituent. For example, (3-Methoxyphenyl)boronic acid lacks the amino group, which can affect its electronic properties and reactivity in coupling reactions.

Properties

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(3-amino-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,9H2,1H3

InChI Key

YLKLBAIDJPLHTH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)OC)N)(O)O

Origin of Product

United States

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